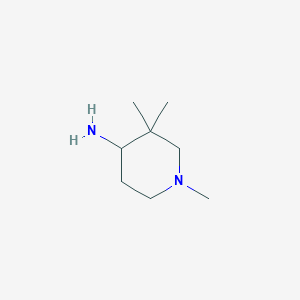

1,3,3-Trimethylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)6-10(3)5-4-7(8)9/h7H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAINYVXJLGSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369161-64-7 | |

| Record name | 1,3,3-trimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Piperidine Ring Systems in Organic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and fundamentally important structural motif in the realm of organic chemistry. nih.govnih.gov Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, and its central role in the architecture of numerous pharmaceutical agents. lookchem.com The piperidine skeleton's three-dimensional and flexible nature allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. fluorochem.co.uk

This structural versatility makes piperidine and its derivatives highly sought-after in medicinal chemistry for the design of new drugs. lookchem.com The incorporation of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. lookchem.com Furthermore, the nitrogen atom within the ring can act as a basic center and a key point for further chemical modification, enabling the creation of extensive libraries of compounds for screening and optimization. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines has been and continues to be a major focus of research in synthetic organic chemistry. fluorochem.co.ukmdpi.com

A Versatile Building Block: 1,3,3 Trimethylpiperidin 4 Amine As a Synthetic Scaffold

1,3,3-Trimethylpiperidin-4-amine is a substituted piperidine (B6355638) that offers a unique combination of structural features, making it an attractive scaffold for synthetic chemistry. The term "scaffold" in this context refers to a core molecular framework upon which more complex molecules can be constructed. nih.gov The strategic placement of methyl groups and an amine function on the piperidine ring of this compound provides specific steric and electronic properties that can be exploited in the design of new molecules.

The synthesis of derivatives based on the 4-aminopiperidine (B84694) scaffold is a common strategy in drug discovery. nih.govacs.org For instance, research has shown that 4-aminopiperidine derivatives can be utilized to develop inhibitors of viral assembly, such as for the Hepatitis C virus. nih.gov The general synthetic approach often involves the reductive amination of a corresponding piperidinone or the functionalization of the 4-amino group. nih.gov In the case of this compound, its likely synthesis from the precursor 1,3,3-trimethyl-4-piperidinone highlights its accessibility as a building block. lookchem.com

The gem-dimethyl group at the 3-position of the piperidine ring is a particularly noteworthy feature. This structural element can introduce conformational rigidity and increase the lipophilicity of a molecule, which can be advantageous for its interaction with biological targets and its ability to cross cell membranes. drughunter.com The N-methyl group and the 4-amino group provide additional points for chemical diversification, allowing for the systematic exploration of the chemical space around this scaffold.

The Evolution of Research: a Historical Look at Substituted Piperidines

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection involves the carbon-nitrogen bond of the primary amine.

This primary disconnection (C-N bond cleavage) points to 1,3,3-trimethylpiperidin-4-one (B3248204) as the immediate and key precursor. This transformation, in the forward sense, is a reductive amination. libretexts.orgyoutube.com Further disconnection of the piperidinone precursor itself is possible but falls outside the direct synthesis of the final amine from its ketone precursor. The analysis firmly establishes that the synthesis of the target amine is highly dependent on the availability and synthesis of the corresponding piperidin-4-one derivative.

Classical Synthetic Routes to this compound

Classical routes are well-established methods in organic chemistry that have been traditionally used for the synthesis of amines. These often involve multiple steps or the use of stoichiometric reagents.

Multi-step synthesis provides an alternative to direct amination, often involving the conversion of the ketone to an intermediate that is more readily reduced to an amine. savemyexams.comlibretexts.org A common strategy involves the formation of an oxime followed by its reduction.

The synthesis would proceed as follows:

Oxime Formation: 1,3,3-trimethylpiperidin-4-one is reacted with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions to form the corresponding oxime, 1,3,3-trimethylpiperidin-4-one oxime.

Oxime Reduction: The resulting oxime is then reduced to the primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or through catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C).

While robust, this multi-step approach involves the isolation of an intermediate and often requires strong reducing agents like LiAlH₄, which can have poor functional group tolerance and require careful handling. youtube.com

Reductive amination is a more direct and highly efficient method for synthesizing amines from carbonyl compounds. youtube.com This process combines the formation of an imine from the ketone and an amine source, followed by its immediate reduction to the target amine, often in a single pot. libretexts.orgmasterorganicchemistry.com

The general reaction involves treating 1,3,3-trimethylpiperidin-4-one with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, and a suitable reducing agent. The choice of reducing agent is critical for the success of the reaction. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Highly selective for the iminium ion over the ketone, preventing side reactions. masterorganicchemistry.com Considered a classic and reliable choice. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or THF | A milder and less toxic alternative to NaBH₃CN, widely used in modern synthesis. masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | A "clean" method where the only byproduct is water. Often requires elevated pressures of hydrogen gas. libretexts.org |

| Iron Catalysts | Fe complex, H₂, aqueous ammonia | Represents a more sustainable approach using an earth-abundant and non-toxic metal. d-nb.info |

This method is often preferred due to its efficiency and the ability to perform the reaction in one step, avoiding the isolation of the intermediate imine. youtube.com

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly processes. rasayanjournal.co.inrsc.org These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

The principles of green chemistry can be applied to the synthesis of this compound, primarily by improving upon the classical reductive amination method.

Catalytic Hydrogenation: As mentioned, using H₂ gas with a recyclable metal catalyst (like Pd, Pt, or Ni) is a highly sustainable option. libretexts.orgd-nb.info This method has a high atom economy, as the theoretical byproduct is only water.

Use of Earth-Abundant Metal Catalysts: Recent research has focused on replacing precious metal catalysts (like Pd and Pt) with catalysts based on earth-abundant and less toxic metals such as iron or nickel. d-nb.info Iron-catalyzed reductive amination of ketones using aqueous ammonia and H₂ has been shown to be effective for a wide range of substrates, offering a cost-effective and environmentally benign pathway to primary amines. d-nb.info

Solvent Choice: Utilizing greener solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions, can significantly improve the environmental profile of the synthesis. rasayanjournal.co.inmdpi.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers an exceptionally green and highly selective route to synthesizing chiral amines and other molecules. mdpi.com For the synthesis of this compound, enzymes such as transaminases are particularly relevant. rsc.org

A chemoenzymatic strategy could involve one or more enzymatic steps. d-nb.infonih.gov A key biocatalytic approach would be the direct conversion of the ketone precursor to the amine.

Transaminase (ATA) Biocatalysis: Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. rsc.org

The reaction using a transaminase would involve: 1,3,3-trimethylpiperidin-4-one + Amino Donor --(Transaminase)--> this compound + Carbonyl Byproduct

| Feature | Description |

| Enzyme Class | Amine Transaminase (ATA) |

| Substrates | 1,3,3-trimethylpiperidin-4-one, Isopropylamine (as amino donor) |

| Byproduct | Acetone (from isopropylamine), which is volatile and easily removed. |

| Conditions | Aqueous buffer, mild temperature (e.g., 25-40 °C), near-neutral pH. rsc.org |

| Advantages | High selectivity, environmentally benign (avoids harsh reagents and metal catalysts), operates under mild conditions, can produce enantiopure amines if the ketone is prochiral. mdpi.com |

This biocatalytic route represents a state-of-the-art, sustainable method for amine synthesis, aligning perfectly with the principles of green chemistry. mdpi.comrsc.org

Catalytic Methods in this compound Synthesis

Catalytic approaches are central to the synthesis of complex amines like this compound, offering advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis provide powerful tools for the key bond-forming and functional group transformation steps.

Transition metal catalysts are instrumental in several stages of piperidine synthesis, particularly in hydrogenation and amination reactions. A key step in the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1,3,3-trimethylpiperidin-4-one.

Reductive amination involves the reaction of the ketone with ammonia, typically in the presence of a reducing agent and a metal catalyst. Catalytic hydrogenation is a common method where hydrogen gas (H₂) is used as the reductant. A variety of transition metal catalysts can be employed for this transformation.

Table 1: Transition Metal Catalysts for Reductive Amination of Ketones

| Catalyst | Hydrogen Source | Conditions | General Applicability |

| Raney Nickel | H₂ | High pressure and temperature | Widely used for amine synthesis |

| Palladium (Pd/C) | H₂ | Varies, often mild conditions | Effective for hydrogenation |

| Platinum (PtO₂) | H₂ | Varies, often acidic media | Robust catalyst for amine synthesis |

| Rhodium (Rh/C) | H₂ | Mild to moderate conditions | Used for various reductions |

| Iridium Complexes | H₂ or Transfer Reagents | Mild conditions | Enables asymmetric synthesis |

The synthesis of related piperidines often utilizes such catalytic reductions. For instance, the preparation of piperidine itself can be accomplished by the catalytic hydrogenation of pyridine (B92270), frequently using a nickel catalyst at elevated temperatures and pressures. nih.gov Similarly, substituted piperidones can be reduced to the corresponding piperidines using various reducing agents, including catalytic hydrogenation. nih.gov

In a potential synthesis of this compound, the precursor ketone, 1,3,3-trimethylpiperidin-4-one, would be subjected to reductive amination. This could involve reacting the ketone with ammonia over a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) would be critical to optimize the yield and selectivity towards the primary amine.

Another relevant transition metal-catalyzed process is the synthesis of piperidine derivatives through cyclization reactions. For example, palladium catalysts have been shown to be effective in the cyclization of bromodienes to form piperidine rings. nih.gov While not a direct route to this compound, this illustrates the versatility of transition metals in constructing the core piperidine scaffold.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and can be applied to the formation of key intermediates for this compound. google.com One of the most relevant applications is in the asymmetric aza-Michael reaction, which can be used to construct chiral piperidine rings. google.com

While the target molecule, this compound, is not chiral, the principles of organocatalysis can be applied to the synthesis of its precursors. For example, the synthesis of substituted piperidin-4-ones can be achieved through domino Michael-Michael reactions catalyzed by organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov

In a hypothetical organocatalytic approach to a precursor of this compound, an enamine-based catalytic cycle could be employed. For instance, a chiral primary or secondary amine catalyst could react with a ketone to form an enamine, which then participates in a conjugate addition to an α,β-unsaturated compound. This strategy allows for the stereocontrolled introduction of substituents on the piperidine ring.

Table 2: Common Organocatalysts and Their Applications in Amine Synthesis

| Organocatalyst Type | Reaction Type | Relevance to Piperidine Synthesis |

| Chiral Primary/Secondary Amines | Enamine Catalysis (e.g., Aldol, Michael) | Construction of functionalized piperidine precursors. epo.org |

| Cinchona Alkaloids | Asymmetric Michael Additions | Synthesis of chiral building blocks for heterocycles. google.com |

| Thiourea Derivatives | Hydrogen-Bonding Catalysis | Activation of electrophiles in conjugate additions. google.com |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Various asymmetric transformations. |

An organic acid-catalyzed direct arylation of phenols has been developed for preparing biaryls, demonstrating the utility of organocatalysis in C-H functionalization, a strategy that could be conceptually applied to the synthesis of complex piperidine precursors. google.com

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on the availability of suitable precursors and the formation of key intermediates. The most direct precursor is its corresponding ketone, 1,3,3-trimethylpiperidin-4-one.

The synthesis of substituted 4-piperidones often starts from acyclic precursors that undergo a cyclization reaction. A common strategy is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound. However, for a highly substituted piperidone like 1,3,3-trimethylpiperidin-4-one, a more tailored approach is necessary.

A plausible route to 1,3,3-trimethylpiperidin-4-one involves a multi-step synthesis starting from simpler building blocks. One potential pathway could be analogous to the synthesis of related 2,2-dimethylpiperidin-4-ones. libretexts.org This could involve the construction of a tetrahydropyridin-4-ylidene ammonium salt intermediate, which is then reduced to the piperidin-4-one. libretexts.org

Another strategy for the synthesis of the piperidone precursor is the cyclization of an appropriate amino ketone. For example, the synthesis of 1,2,5-trimethyl-4-piperidone has been achieved from isopropenyl-2-chloropropyl ketone and methylamine. A similar intramolecular cyclization could be envisioned for the 1,3,3-trimethyl analogue.

The key intermediate in the final step of the synthesis is the imine formed between 1,3,3-trimethylpiperidin-4-one and ammonia. This imine is then reduced in situ to the target amine.

Table 3: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 1,3,3-Trimethylpiperidin-4-one | C₈H₁₅NO | Direct precursor to the target amine via reductive amination. |

| 1,3,3-Trimethyl-4-iminopiperidine | C₈H₁₆N₂ | Intermediate formed during the reductive amination of the ketone with ammonia. |

| α,β-Unsaturated Ketones | Varies | Starting materials for the construction of the piperidone ring via Michael additions. |

| Methylamine | CH₅N | Source of the N-methyl group in the piperidine ring. |

| Acetone/Methyl Vinyl Ketone | C₃H₆O / C₄H₆O | Potential C3 building blocks for the piperidone backbone. |

The conversion of the piperidin-4-one precursor to this compound is a critical step. This is typically achieved through reductive amination. This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reagents for this purpose. nih.gov Sodium triacetoxyborohydride has been shown to be a mild and selective reagent for the reductive amination of a wide range of ketones and amines. nih.gov

Alternatively, the ketone can be converted to an oxime by reaction with hydroxylamine, followed by catalytic hydrogenation of the oxime to the amine.

Amination Reactions Involving the Amino Group of this compound

The primary amino group of this compound serves as a potent nucleophile, enabling its participation in various amination reactions to form more complex secondary amines. A principal method for this transformation is reductive amination. masterorganicchemistry.comlibretexts.org This process involves the reaction of the primary amine with an aldehyde or a ketone.

The reaction proceeds in two main stages. Initially, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. youtube.com In a subsequent step, the imine is reduced to a stable secondary amine. youtube.comyoutube.com This reduction can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This one-pot reaction provides a direct and efficient route to a wide array of N-substituted derivatives. organic-chemistry.org

The versatility of this reaction allows for the introduction of diverse alkyl and aryl groups onto the nitrogen atom, depending on the choice of the starting aldehyde or ketone. masterorganicchemistry.com

Table 1: Examples of Reductive Amination Reactions

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product (Secondary Amine) |

|---|---|---|---|

| This compound | Formaldehyde | NaBH₃CN | N-Methyl-1,3,3-trimethylpiperidin-4-amine |

| This compound | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-1,3,3-trimethylpiperidin-4-amine |

| This compound | Acetone | H₂/Pd-C | N-Isopropyl-1,3,3-trimethylpiperidin-4-amine |

| This compound | Cyclohexanone | NaBH₃CN | N-Cyclohexyl-1,3,3-trimethylpiperidin-4-amine |

Acylation Reactions to Form N-Acyl Derivatives of this compound

The primary amino group of this compound can be readily acylated to form stable N-acyl derivatives, which are amides. This transformation is a type of nucleophilic acyl substitution. masterorganicchemistry.com Common acylating agents include acyl chlorides and acid anhydrides. beilstein-journals.org

When reacting with an acyl chloride, the lone pair of electrons on the primary nitrogen atom attacks the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, reforming the carbonyl double bond and creating the amide linkage. chemguide.co.uk These reactions are often vigorous and are typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemistrysteps.comcommonorganicchemistry.com The neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic.

Acid anhydrides can also be used as acylating agents in a similar mechanism, with a carboxylate ion as the leaving group. beilstein-journals.org The reaction is generally less vigorous than with acyl chlorides. This method allows for the synthesis of a broad range of amides, depending on the acylating agent employed.

Table 2: Examples of N-Acylation Reactions

| Reactant 1 | Acylating Agent | Base (if applicable) | Product (N-Acyl Derivative) |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-(1,3,3-Trimethylpiperidin-4-yl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine | N-(1,3,3-Trimethylpiperidin-4-yl)benzamide |

| This compound | Acetic Anhydride | None required | N-(1,3,3-Trimethylpiperidin-4-yl)acetamide |

| This compound | Propionyl Chloride | Pyridine | N-(1,3,3-Trimethylpiperidin-4-yl)propionamide |

Formation of Salt Forms and Other Adducts of this compound

As a compound containing two basic nitrogen atoms, this compound readily reacts with both inorganic and organic acids to form salts. libretexts.orgs3waas.gov.in The primary amine and the tertiary amine in the piperidine ring both possess lone pairs of electrons that can accept a proton (H⁺) from an acid. This acid-base reaction typically results in the formation of a water-soluble ammonium salt. libretexts.orggithub.io

The most common salt form is the hydrochloride salt, formed by reaction with hydrochloric acid (HCl). bldpharm.comsigmaaldrich.comechemi.comechemi.comambeed.com The formation of salts is a crucial step in many pharmaceutical applications as it can enhance the stability and water solubility of the parent compound. The resulting salts are named by changing the "amine" suffix to "ammonium," followed by the name of the anion. libretexts.org

Table 3: Examples of Salt Formation

| Base | Acid | Resulting Salt |

|---|---|---|

| This compound | Hydrochloric Acid (HCl) | 1,3,3-Trimethylpiperidin-4-ammonium chloride |

| This compound | Sulfuric Acid (H₂SO₄) | 1,3,3-Trimethylpiperidin-4-ammonium sulfate |

| This compound | Acetic Acid (CH₃COOH) | 1,3,3-Trimethylpiperidin-4-ammonium acetate |

| This compound | Phosphoric Acid (H₃PO₄) | 1,3,3-Trimethylpiperidin-4-ammonium phosphate |

Functionalization at the Piperidine Ring System of this compound

Functionalization can occur at the tertiary amine within the piperidine ring. This nitrogen atom can act as a nucleophile and react with alkylating agents, such as alkyl halides, to undergo N-alkylation. This reaction leads to the formation of quaternary ammonium salts. acs.org The stereoselectivity of such reactions can be influenced by the steric bulk of the substituents on the piperidine ring. acs.org

Direct C-H functionalization of the piperidine ring's carbon atoms is more challenging but can be achieved under specific catalytic conditions. d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidine rings at various positions, with the site-selectivity controlled by the choice of catalyst and nitrogen-protecting groups. d-nb.infonih.gov Similarly, palladium-catalyzed reactions can facilitate the coupling of alkyl groups between tertiary amine molecules. rsc.org These advanced methods allow for the introduction of alkyl or aryl substituents at the C2, C3, or C4 positions of the piperidine skeleton, though they often require prior modification of the amine groups. d-nb.infonih.gov

Direct electrophilic substitution, including halogenation, on the saturated carbon atoms of the piperidine ring of this compound is generally not a feasible reaction pathway. The C-H bonds of the alkane-like ring are not sufficiently reactive toward typical electrophiles.

Functionalization such as halogenation on the piperidine ring typically requires the presence of an activating group. For example, a related piperidone (ketone) derivative could be converted to an enolate or enamine, which could then undergo electrophilic attack. However, this involves a different starting material than this compound and represents an indirect functionalization strategy.

Stereoselective Transformations Involving this compound

The this compound molecule possesses a chiral center at the C4 carbon, where the amino group is attached. This means the compound can exist as a pair of enantiomers. Consequently, its chemical transformations can be approached with stereochemical considerations.

When reactions such as acylation or reductive amination are performed on the primary amino group, the stereochemical integrity of the C4 center is typically maintained. If the starting material is a single enantiomer of this compound, the product will also be enantiomerically pure.

Furthermore, stereoselective synthesis can be achieved by reacting this compound with a chiral reagent. This will result in the formation of diastereomers, which have different physical properties and can often be separated. Expedient and highly stereoselective routes have been developed for related 4-aminopiperidine (B84694) derivatives, where new stereogenic centers are created on the piperidine ring with high levels of control. researchgate.netresearchgate.net For example, the ring opening of an epoxide on a piperidine ring can proceed with high regioselectivity and stereoselectivity, allowing for the synthesis of specific diastereomers of substituted 4-aminopiperidines. researchgate.net

Chiral Derivatization

The process of chiral derivatization involves reacting a chiral molecule with a chiral derivatizing agent to form diastereomers. wikipedia.org These diastereomers possess different physical properties, which allows for their separation using standard techniques like chromatography or crystallization. wikipedia.org This indirect method of enantiomeric resolution is a fundamental strategy in stereochemistry for obtaining enantiomerically pure compounds. wikipedia.org

A thorough review of scientific databases and chemical literature reveals no specific studies detailing the chiral derivatization of this compound. While general methods for the chiral resolution of aminopiperidine derivatives exist, often employing chiral acids like tartaric acid to form diastereomeric salts, no research has been published applying these techniques specifically to this compound. wikipedia.orgnih.govgoogle.com The steric hindrance presented by the three methyl groups on the piperidine ring may pose challenges for such derivatizations, potentially influencing the reactivity of the amine group and the ease of forming suitable diastereomeric derivatives.

Asymmetric Synthesis Applications

In asymmetric synthesis, a chiral auxiliary or catalyst is used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. york.ac.uk Chiral amines and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves in a wide array of asymmetric transformations. yale.eduechemi.com

Despite the broad utility of chiral piperidine scaffolds in asymmetric synthesis, there is no documented use of this compound or its derivatives as chiral auxiliaries, ligands, or catalysts in published research. The potential of this compound as a chiral building block or control element in asymmetric reactions remains unexplored. The synthesis of chiral piperidine derivatives is an active area of research, with various strategies developed for accessing enantiomerically enriched 3- and 4-substituted piperidines. bldpharm.comnih.gov However, these studies have not included the specific substitution pattern of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3,3 Trimethylpiperidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Analysis of 1,3,3-Trimethylpiperidin-4-aminemass-analytica.comacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 1,3,3-Trimethylpiperidin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Studies

For instance, in a related compound, 1-methylpiperidin-4-amine, the ¹H NMR spectrum shows characteristic signals that can be extrapolated to the trimethylated analogue. chemicalbook.com The protons on the piperidine (B6355638) ring would appear as a series of multiplets, with their chemical shifts influenced by their axial or equatorial positions and proximity to the nitrogen atom and methyl groups. The N-methyl protons would typically appear as a singlet, and the protons of the gem-dimethyl groups at the C3 position would also produce a distinct singlet. The amine (NH2) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | ~2.2-2.5 | Singlet |

| C(3)-(CH₃)₂ | ~1.0-1.3 | Singlet |

| Piperidine Ring Protons (CH₂) | ~1.5-3.0 | Multiplets |

| C(4)-H | ~2.5-3.0 | Multiplet |

| NH₂ | Variable | Broad Singlet |

This table is a generalized prediction based on known chemical shifts of similar structures. sigmaaldrich.com

Carbon-13 (¹³C) NMR and 2D NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| N-C H₃ | ~45-50 |

| C (3)-(CH₃)₂ | ~25-35 |

| C (3) | ~30-40 |

| Piperidine Ring C H₂ | ~40-60 |

| C (4) | ~50-60 |

This table is a generalized prediction based on known chemical shifts of similar structures. researchgate.nethmdb.carsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi.comnih.gov

COSY (¹H-¹H): This experiment reveals which protons are coupled to each other, helping to trace the proton network within the piperidine ring.

HSQC (¹H-¹³C): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry for Molecular Structure Confirmation of 1,3,3-Trimethylpiperidin-4-aminemiamioh.edu

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mass-analytica.com This high precision allows for the determination of the elemental formula of this compound (C₈H₁₈N₂), distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 143.15428 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. acs.orgnih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For cyclic amines like piperidine derivatives, fragmentation often involves cleavage of the ring. acs.orgscielo.br

Common fragmentation pathways for piperidine-containing molecules include: acs.org

Cleavage of the piperidine ring.

Dissociation of substituents from the ring.

Loss of small neutral molecules.

For this compound, characteristic fragments would likely arise from the loss of methyl groups and cleavage of the piperidine ring, providing a fingerprint for its structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) in Characterizing this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comnih.govspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. msu.edulibretexts.org

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H stretching: Absorptions due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups would be observed in the 2850-2960 cm⁻¹ region.

N-H bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration for aliphatic amines typically appears in the 1000-1250 cm⁻¹ range. msu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. psgcas.ac.inresearchgate.netresearchgate.net While N-H and O-H stretching bands are often weak in Raman spectra, C-C and C-H vibrations are typically strong. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. For this compound, the Raman spectrum would be useful for observing the vibrations of the carbon skeleton.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The intensity and geometric arrangement of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision.

In the context of this compound derivatives, obtaining a single crystal suitable for X-ray diffraction is a critical first step. This often involves techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data are collected.

The resulting crystallographic data provide a comprehensive picture of the molecule's solid-state structure. Key parameters obtained from an X-ray crystal structure analysis include:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: These define the conformation of the molecule, such as the puckering of the piperidine ring and the orientation of its substituents.

Intermolecular Interactions: The analysis can reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions that stabilize the crystal packing. iucr.org

For instance, in studies of related piperidine-containing compounds, X-ray crystallography has been used to confirm the equatorial or axial orientation of substituents on the piperidine ring, a feature that can significantly influence the molecule's biological activity. nih.govacs.org Previous research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has utilized single-crystal X-ray structural studies to suggest an equatorial orientation for the 4-(3-hydroxyphenyl) group. acs.org

The detailed structural information provided by X-ray crystallography is invaluable for structure-activity relationship (SAR) studies. By understanding the precise three-dimensional structure of a series of derivatives, researchers can correlate specific structural features with their observed biological or chemical properties. This knowledge can then guide the design of new analogues with enhanced or modified activities.

While specific crystallographic data for derivatives of this compound are not extensively published, the following table illustrates the type of data that would be obtained from such an analysis, based on published data for other complex amine derivatives. ajol.infomdpi.comnih.gov

| Parameter | Example Derivative 1 | Example Derivative 2 |

| Empirical Formula | C₁₈H₂₅N₃O₂ | C₁₇H₂₄N₂O |

| Formula Weight | 315.41 | 272.38 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 12.364(4) | 15.123(2) |

| b (Å) | 12.790(2) | 10.456(1) |

| c (Å) | 13.224(5) | 20.897(3) |

| α (°) | 90 | 90 |

| β (°) | 117.03(5) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1862.7(1) | 3301.5(7) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.125 | 1.094 |

| Absorption Coefficient (mm⁻¹) | 0.075 | 0.071 |

| F(000) | 680 | 1184 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | 0.30 x 0.22 x 0.18 |

| Reflections Collected | 8417 | 15678 |

| Independent Reflections | 3280 | 3450 |

| R-factor (%) | 5.69 | 4.82 |

| wR-factor (%) | 15.35 | 13.21 |

This table showcases the precision and detail afforded by X-ray crystallography, making it an essential tool in the structural characterization of this compound derivatives and in advancing the understanding of their chemical behavior.

Computational and Theoretical Chemistry Studies of 1,3,3 Trimethylpiperidin 4 Amine

Quantum Chemical Calculations on the Electronic Structure of 1,3,3-Trimethylpiperidin-4-amine

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing data on orbital energies, charge distribution, and molecular geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be utilized to optimize the molecular geometry and determine its electronic properties. These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's stability.

Furthermore, DFT can be used to calculate various molecular descriptors such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the piperidine (B6355638) ring and the amine group, indicating their nucleophilic character.

Illustrative DFT-Calculated Properties for a Substituted Piperidine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: This table presents hypothetical data for a substituted piperidine to illustrate the outputs of DFT calculations, as specific data for this compound is not available.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular systems. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energy and geometry predictions than DFT, albeit at a higher computational cost. For this compound, ab initio calculations would be invaluable for benchmarking the results from DFT and for obtaining highly reliable data on its electronic structure and conformational energies. These methods are particularly useful for studying systems where electron correlation effects are significant.

Conformational Analysis of the Piperidine Ring System in this compound

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The substituents—three methyl groups and an amine group—can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic effects.

Computational studies on N-methylpiperidine and other substituted piperidines have shown that the orientation of substituents significantly affects the conformational equilibrium. For this compound, the N-methyl group at position 1 is likely to prefer an equatorial position to avoid steric clashes with the axial hydrogens. The gem-dimethyl groups at position 3 are fixed, with one being axial and the other equatorial. The key conformational question revolves around the preference of the amine group at position 4.

Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring favor the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is highly probable that the most stable conformer of this compound features the 4-amino group in an equatorial orientation. Computational methods can quantify the energy difference between the axial and equatorial conformers, providing insight into the conformational landscape of the molecule.

Illustrative Conformational Energy Differences for a Substituted Piperidine

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Amine | 0.00 | 95 |

| Axial-Amine | 2.50 | 5 |

Note: This table presents hypothetical energy differences for a 4-substituted piperidine to illustrate the expected conformational preference. Specific data for this compound is not available.

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction pathways. For transformations involving this compound, such as N-alkylation or acylation, computational methods can model the reaction coordinates and calculate the activation energies.

For instance, in a hypothetical N-acylation reaction, DFT calculations could be used to locate the transition state structure and determine the energy barrier for the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Isotopic labeling studies, in conjunction with computational modeling, can further validate the proposed mechanisms.

Mechanistic studies on the synthesis of piperidines have highlighted the role of various intermediates and the utility of DFT in mapping out the reaction energy profiles. Similar approaches could be applied to understand the reactivity of the pre-formed this compound ring in subsequent functionalization reactions.

Molecular Dynamics Simulations of this compound Interactions with Chemical Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. An MD simulation of this compound in an aqueous solution, for example, would reveal information about the solvation shell, hydrogen bonding interactions, and the conformational dynamics of the molecule over time.

The amine and piperidine nitrogen atoms are capable of forming hydrogen bonds with protic solvents. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation process. Furthermore, MD simulations can be used to explore the conformational flexibility of the piperidine ring and the rotational freedom of its substituents, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Applications and Research Perspectives of 1,3,3 Trimethylpiperidin 4 Amine in Chemical Science

Role of 1,3,3-Trimethylpiperidin-4-amine as a Heterocyclic Building Block in Complex Molecule Synthesis

Heterocyclic compounds, such as this compound, are a cornerstone in organic synthesis, providing the structural scaffolds for a vast array of complex molecules. sigmaaldrich.comfluorochem.co.uk These frameworks are particularly significant in medicinal chemistry, where they are recognized as "privileged structures" due to their prevalence in pharmacologically active compounds. sigmaaldrich.com The incorporation of heteroatoms like nitrogen alters the electronic properties and hydrogen bonding capabilities of the molecule, making them common features in pharmaceuticals. fluorochem.co.uk

The piperidine (B6355638) ring, a key feature of this compound, is a versatile building block. Its derivatives are utilized in the synthesis of more intricate molecules and as reagents in various organic reactions. For instance, piperidine-4-carboxylic and its enantiomeric forms can be converted into β-keto esters, which are precursors for synthesizing novel heterocyclic amino acids in their N-Boc protected ester form. nih.gov These resulting compounds serve as both achiral and chiral building blocks for further synthesis. nih.gov The development of such synthetic routes highlights the importance of piperidine derivatives in creating diverse molecular architectures. nih.gov

Catalytic Applications of this compound and its Ligands

The field of catalysis has seen significant advancements through the use of amine-based compounds. nih.gov Amines, classified as primary, secondary, or tertiary, are effective catalysts for various organic reactions, particularly those involving the transformation of carbonyl groups through the formation of iminium ion and enamine intermediates. nih.gov

Development of Achiral Nitrogen Ligands Derived from this compound

Nitrogen-containing ligands play a crucial role in asymmetric catalysis. mdpi.com While much research has focused on chiral ligands to induce enantioselectivity, achiral ligands also have significant applications. nih.govresearchgate.net For example, iridium catalysts with dative nitrogen ligands are highly effective for C-H bond borylation and silylation. nih.gov

The development of new ligands is essential for advancing catalytic systems. For instance, various aromatic amine ligands, such as pyridine (B92270) and its derivatives, have been studied in conjunction with copper(I) chloride for the polymerization of 2,6-dimethylphenol. mdpi.com The efficiency of these catalytic systems is influenced by factors like the basicity of the amine and steric hindrance around the metal center. mdpi.com

In the context of palladium-catalyzed cross-coupling reactions, bulky, electron-rich dialkylbiaryl phosphine-based ligands have demonstrated enhanced reactivity. sigmaaldrich.com The evolution of these ligands, from early generations effective for coupling aryl chlorides with alkyl amines to more advanced versions, has expanded the scope of these reactions to include hindered substrates. sigmaaldrich.com

Organocatalytic Roles of this compound in Organic Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly strategy in organic synthesis. rsc.orguni-giessen.de This approach avoids the use of often toxic metals and allows for the catalysis of a wide range of reactions. uni-giessen.de

Amine-based organocatalysts have been a major focus of this field. nih.gov For example, in the Knoevenagel reaction, which forms C-C bonds, primary amine-based catalysts have shown higher conversion rates compared to tertiary amines. nih.gov This difference in reactivity highlights the importance of the amine's structure in its catalytic efficiency. nih.gov

Furthermore, organocatalytic cascade reactions, which involve a series of consecutive reactions within the same molecule, enable the synthesis of complex and diverse compounds from simple starting materials. mdpi.com These methodologies, often employing amine catalysts, are valuable for creating libraries of privileged structures with potential biological activities. mdpi.com The integration of chiral catalysts into multicomponent reactions allows for precise control over stereochemistry, leading to the formation of enantioenriched products. rsc.org

Integration of this compound into Functional Materials Research

The unique properties of piperidine derivatives have led to their incorporation into various functional materials, extending their application beyond traditional synthesis and catalysis.

Materials for Advanced Energy Systems (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

In the field of solar energy, dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) have garnered significant interest as promising next-generation technologies. mdpi.com The efficiency and stability of these devices are heavily dependent on the materials used, particularly the organic compounds that act as photosensitizers and hole transport materials (HTMs). mdpi.com

Organic molecules are often preferred for these applications due to their ease of synthesis, purification, and the ability to fine-tune their optoelectronic properties through rational design. mdpi.com For instance, the development of novel hole-transporting materials is crucial for improving the power conversion efficiency (PCE) of PSCs. While some materials have shown promise, further research is needed to enhance their performance and stability to rival established but less stable options. mdpi.com

Applications in Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in dilute solutions become highly luminescent upon aggregation. magtech.com.cnnih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant potential for various applications. magtech.com.cnfrontiersin.org AIE materials, often referred to as AIEgens, have been utilized in the development of optoelectronic devices, sensors, and biological imaging agents. frontiersin.org

The mechanism behind AIE is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cn This allows for the creation of highly efficient solid-state luminescent materials. ub.edu

The synthesis of novel electroluminescent materials with AIE properties is an active area of research. rsc.org By combining donor and acceptor groups within a molecular structure, researchers can create materials with high thermal and electrochemical stability, as well as significant AIE characteristics. rsc.org These materials have been successfully incorporated into organic light-emitting diodes (OLEDs), demonstrating their potential for practical applications. rsc.org The study of AIE polymers, which combine the AIE phenomenon with the properties of polymers, is also a rapidly developing field with applications in various scientific and technological areas. frontiersin.org

Contribution to Organic Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven research into a wide array of organic molecules. Piperidine derivatives have emerged as a promising class of compounds in this domain. The fundamental principle behind many organic NLO materials is the creation of molecules with a significant difference in electron density, often achieved through a donor-π-acceptor (D-π-A) architecture.

While direct studies on the NLO properties of this compound are not extensively documented, its structural components suggest a potential role as a precursor or a donor moiety in NLO chromophores. The piperidine ring, particularly when functionalized, can act as an effective electron donor. For instance, research has been conducted on chromophores based on a bis(4-piperidine) phenyl derivative donor, which highlights the utility of the piperidine scaffold in creating molecules with large electro-optic coefficients. bohrium.comrsc.org

The synthesis of new NLO chromophores often involves the strategic combination of electron-donating and electron-accepting groups connected by a π-conjugated bridge. vjs.ac.vn The primary amine group on this compound could be readily functionalized to attach such a π-system linked to an acceptor, thereby creating a D-π-A structure. The trimethylated piperidine ring would serve as the donor component. The bulky trimethyl substitution could also be advantageous, as it can help prevent the close packing of chromophores in a solid-state matrix, which is a crucial factor for enhancing the macroscopic NLO response of the material. rsc.org

Further research could explore the synthesis of chromophores where this compound is the foundational donor group, coupled with various π-linkers and strong electron acceptors. The resulting materials could then be evaluated for their second-order hyperpolarizabilities and electro-optic coefficients.

Development of Other Advanced Material Applications (e.g., Polymer Science Material Building Blocks)

In polymer science, the development of functional polymers with specific properties is of paramount importance. Amines and piperidine-containing molecules are valuable building blocks in this context. ijrpr.com this compound offers two reactive sites for polymerization: the primary amine and the tertiary amine, which can be quaternized. This dual functionality opens up avenues for creating various polymer architectures.

The primary amine group can participate in step-growth polymerization reactions, such as the formation of polyamides, polyimides, or polyureas, by reacting with appropriate difunctional monomers like diacyl chlorides or diisocyanates. The resulting polymers would incorporate the rigid, bulky 1,3,3-trimethylpiperidine (B15491087) unit into the polymer backbone, which could significantly influence the thermal and mechanical properties of the material. For example, the incorporation of such bulky cyclic structures can increase the glass transition temperature (Tg) and enhance the thermal stability of polymers.

Moreover, the primary amine can be used to synthesize vinyl monomers. For instance, it could be reacted with acryloyl chloride or methacryloyl chloride to produce a polymerizable monomer. Subsequent free-radical polymerization of this monomer would yield a polymer with pendant 1,3,3-trimethylpiperidine groups. Such polymers could have interesting properties and applications, for instance, as hindered amine light stabilizers (HALS), which are used to protect polymers from photodegradation. google.com Research on the synthesis and polymerization of other piperidine-based methacrylates has demonstrated the feasibility of this approach. researchcommons.org

The tertiary amine on the piperidine ring provides a site for post-polymerization modification through quaternization. This would introduce positive charges into the polymer, creating a polyelectrolyte or an ionomer. Such materials are of interest for applications such as anion exchange membranes in fuel cells, gene delivery vectors, and flocculants in water treatment. google.com The presence of the bulky trimethyl groups might also affect the charge density and accessibility of the quaternary ammonium (B1175870) sites, influencing the final properties of the material.

Supramolecular Chemistry Involving this compound as a Component

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The ability of molecules to self-assemble into well-defined, higher-order structures is at the heart of this field.

This compound possesses key features that make it an interesting candidate for supramolecular assembly. The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of both the primary and tertiary amines can act as hydrogen bond acceptors. This allows for the formation of specific and directional hydrogen bonding motifs. mdpi.com

For example, in the presence of suitable complementary molecules, such as dicarboxylic acids or other hydrogen bond donors/acceptors, this compound could self-assemble into one-, two-, or three-dimensional networks. The stereochemistry of the piperidine ring and the steric bulk of the trimethyl groups would play a crucial role in dictating the geometry and stability of the resulting supramolecular architectures. Studies on piperazine-based systems have shown how dicationic species can form predictable one-dimensional hydrogen-bonding chains. mdpi.com

Furthermore, the tertiary amine can be protonated to form a cationic species. This introduces the possibility of forming salt bridges and charge-assisted hydrogen bonds, which are significantly stronger than neutral hydrogen bonds. These interactions can be exploited to build robust supramolecular frameworks. The interplay between the neutral primary amine and the potentially charged tertiary amine within the same molecule offers a handle to tune the self-assembly process through pH control.

The potential for this compound to form host-guest complexes could also be explored. The piperidine ring can act as a guest within larger macrocyclic hosts, or polymers derived from it could form cavities capable of encapsulating smaller molecules. The specific substitution pattern of the amine would influence its binding affinity and selectivity.

Future Directions and Emerging Research Avenues for 1,3,3 Trimethylpiperidin 4 Amine

Exploration of Undiscovered Synthetic Pathways

The future of 1,3,3-Trimethylpiperidin-4-amine synthesis lies in the development of more efficient, selective, and sustainable methods. While traditional routes exist, researchers are looking towards novel strategies to access this and related piperidine (B6355638) structures.

Future synthetic efforts will likely focus on:

Biocatalytic Synthesis : The use of enzymes, such as lipases, is an emerging frontier for constructing piperidine rings. rsc.org Researchers have demonstrated the successful biocatalytic synthesis of valuable piperidines using immobilized enzymes like Candida antarctica lipase (B570770) B (CALB), which can be reused for multiple cycles, highlighting a green and efficient alternative to traditional chemical methods. rsc.org Applying this approach to this compound could offer high yields and stereoselectivity under mild conditions.

Catalyst-Controlled C-H Functionalization : A significant challenge in piperidine chemistry is achieving site-selective functionalization. d-nb.info Recent advances in rhodium-catalyzed C-H insertion reactions allow for the precise modification of the piperidine ring at various positions (C2, C3, or C4), controlled by the choice of catalyst and protecting groups on the nitrogen atom. d-nb.info This strategy opens the door to creating a diverse library of this compound analogs by selectively functionalizing the piperidine core.

Advanced Hydrogenation Techniques : The hydrogenation of pyridine (B92270) precursors is a fundamental method for producing piperidines. nih.gov Future research will likely explore the use of novel heterogeneous catalysts, such as those based on cobalt, ruthenium, or nickel nanoparticles, to improve the efficiency, selectivity, and sustainability of this process. nih.gov These advanced catalysts have shown high stability and effectiveness in the hydrogenation of various pyridine derivatives, sometimes even in aqueous media. nih.gov

Multicomponent Reactions (MCRs) : MCRs offer a powerful tool for the rapid assembly of complex molecules like piperidines from simple starting materials in a single step. rsc.orgtandfonline.com The development of new MCRs, potentially catalyzed by novel transition metals, could provide a direct and atom-economical route to this compound and its derivatives. rsc.orgtandfonline.com

Integration with High-Throughput Screening and Automation in Chemical Research

The exploration of this compound and its derivatives will be significantly accelerated by the integration of high-throughput and automated technologies. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, fast-tracking the discovery of new applications.

Combinatorial Synthesis : Automated parallel synthesis platforms can be employed to create large libraries of analogs based on the this compound scaffold. By systematically varying substituents on the piperidine ring and the amine functionality, researchers can quickly generate chemical diversity for screening.

High-Throughput Screening (HTS) : HTS is essential for efficiently testing these large compound libraries for desired properties. dovepress.com For instance, HTS assays can be used to:

Evaluate the effectiveness of new HALS derivatives in preventing polymer degradation.

Screen for catalytic activity in a wide range of chemical reactions. nih.gov

Discover new biologically active compounds for pharmaceutical or agrochemical applications. encyclopedia.pub

Data Analysis and SAR : The large datasets generated from HTS can be analyzed using computational tools to build Structure-Activity Relationship (SAR) models. dovepress.com These models help researchers understand how chemical structure relates to function and guide the design of next-generation compounds with improved performance. dovepress.com Fluorescence-based assays, for example, have been developed for the high-throughput determination of enantiomeric excess in chiral amines, a technique that could be vital for screening chiral catalysts derived from this compound. nih.gov

Interdisciplinary Research Collaborations Utilizing this compound

The full potential of this compound will be unlocked through collaborations that span multiple scientific disciplines. The compound's versatile nature makes it a valuable tool for researchers in diverse fields.

Chemistry and Materials Science : The primary collaboration will involve synthetic chemists designing and producing novel derivatives, and materials scientists testing their efficacy as HALS, flame retardants, or other polymer additives. researchgate.netacs.org This synergy is crucial for developing next-generation plastics, coatings, and composites with enhanced durability and functionality. researchgate.net

Chemistry and Biology/Pharmacology : Piperidine derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and analgesic properties. tandfonline.comencyclopedia.pub Interdisciplinary teams of chemists, biologists, and pharmacologists can explore derivatives of this compound as potential therapeutic agents. encyclopedia.pub

Chemistry and Agricultural Science : N-Arylpiperidines are also found in many agrochemicals. tandfonline.com Collaboration with agricultural scientists could lead to the discovery of new pesticides or herbicides derived from the this compound core structure.

Experimental and Computational Chemistry : The design of new synthetic pathways, catalysts, and materials can be significantly enhanced by computational modeling. Collaborations between experimental and computational chemists will enable the prediction of compound properties, the elucidation of reaction mechanisms (like the Denisov cycle), and the rational design of molecules with targeted functions, saving significant time and resources. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-Trimethylpiperidin-4-amine, and how can reaction conditions be optimized?

- Methodology :

- Alkylation : React piperidin-4-amine derivatives with methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF. Temperature control (40–80°C) minimizes side reactions .

- Reductive Amination : Use formaldehyde or ketones with primary amines under reducing agents (e.g., NaBH₃CN) in methanol/ethanol. Adjust stoichiometry to favor tertiary amine formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization. Typical yields range from 50–85%, depending on substituent steric effects .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Characterization Techniques :

- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to identify methyl group signals (δ 1.0–1.5 ppm for CH₃) and amine protons (δ 1.8–2.2 ppm). ¹³C NMR confirms quaternary carbons and piperidine ring geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 157.2) and fragmentation patterns .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 68.7%, H: 11.5%, N: 19.8%) .

Advanced Research Questions

Q. How do substituent modifications on the piperidine ring influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl group positions or introducing halogens) and test against biological targets (e.g., malaria parasites or cancer cell lines). Compare IC₅₀ values to establish trends .

- In Vitro Assays : Use fluorescence-based binding assays or enzyme inhibition studies (e.g., acetylcholinesterase) to quantify interactions. Molecular docking (AutoDock Vina) predicts binding modes to targets like kinase enzymes .

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

- Troubleshooting Strategies :

- Analytical Consistency : Replicate reactions using identical solvents, catalysts, and temperatures. Use HPLC (C18 column, acetonitrile/H₂O mobile phase) to quantify impurities .

- Side Reaction Analysis : Identify byproducts (e.g., over-alkylated products) via LC-MS. Adjust reagent addition order (e.g., slow addition of methyl halides) to suppress undesired pathways .

Q. What computational methods predict the reactivity and stability of this compound derivatives?

- Computational Approaches :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–CH₃ bonds to assess stability. Optimize geometries at the B3LYP/6-31G* level using Gaussian .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How can researchers design analogs of this compound for targeted drug discovery?

- Rational Design Strategies :

- Bioisosteric Replacement : Substitute methyl groups with trifluoromethyl or cyclopropyl moieties to enhance metabolic stability. Use SPARK or Topliss tree algorithms for scaffold hopping .

- Pharmacophore Modeling : Define essential features (e.g., amine position, hydrophobic pockets) using Schrödinger Phase. Validate with in vivo efficacy studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.